molecular formula C8H13ClN2OSi B8482129 6-Chloro-3-methoxy-4-trimethylsilanyl-pyridazine

6-Chloro-3-methoxy-4-trimethylsilanyl-pyridazine

Cat. No. B8482129
M. Wt: 216.74 g/mol
InChI Key: MIXRSODRBWTBBV-UHFFFAOYSA-N
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Patent
US08481540B2

Procedure details

In a 2-necked round bottom flask under argon placed 4.0476 g of distilled diisopropylamine and 60 mL of tetrahydrofuran (Aldrich, anhydrous, no stabilizer). The mixture was cooled to −78° C., then ca 20 mL of 2.0 M butyl lithium in cyclohexane was added. The mixture was set in an ice bath for 20 minutes, then cooled to −78° C. and a solution of 2.8912 g of 3-chloro-6-methoxy-pyridazine and 3.05 mL of chlorotrimethyl silane in 12 mL of tetrahydrofuran was added over 15 minutes. The mixture was stirred for 2 hours (a deep red color formed, then faded to yellow), then quenched by the addition of 10 mL of saturated sodium dihydrogen phosphate solution. The mixture was taken up in 350 mL of ethyl acetate, washed 1×75 mL brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure.
Quantity
4.0476 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.8912 g
Type
reactant
Reaction Step Three
Quantity
3.05 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[N:15]=[N:16][C:17]([O:20][CH3:21])=[CH:18][CH:19]=1.Cl[Si:23]([CH3:26])([CH3:25])[CH3:24]>C1CCCCC1.O1CCCC1>[Cl:13][C:14]1[N:15]=[N:16][C:17]([O:20][CH3:21])=[C:18]([Si:23]([CH3:26])([CH3:25])[CH3:24])[CH:19]=1

Inputs

Step One
Name
Quantity
4.0476 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Three
Name
Quantity
2.8912 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)OC
Name
Quantity
3.05 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours (a deep red color
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2-necked round bottom flask under argon placed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
then quenched by the addition of 10 mL of saturated sodium dihydrogen phosphate solution
WASH
Type
WASH
Details
washed 1×75 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
ClC1=CC(=C(N=N1)OC)[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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